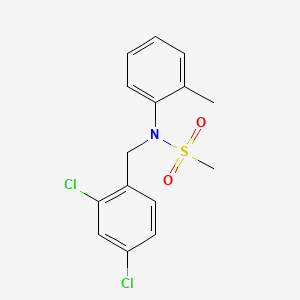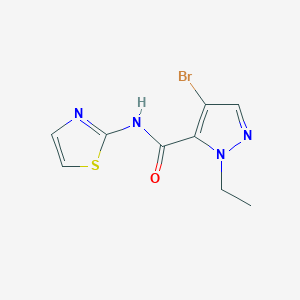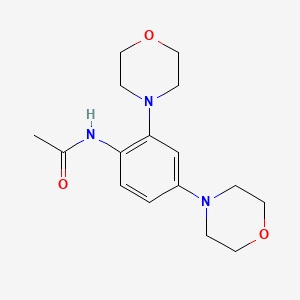
4-nitrophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the coumarin family and has been found to have various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various bacteria and fungi. It has also been found to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-nitrophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate in lab experiments is its versatility. This compound has been found to have various biological activities, making it useful for studying different areas of biology. Additionally, the synthesis method for this compound is relatively simple, making it easy to obtain in large quantities.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, making it difficult to interpret some of the results obtained in experiments. Additionally, the toxicity of this compound has not been fully studied, so caution should be exercised when handling and using it in experiments.
Direcciones Futuras
There are many future directions for research on 4-nitrophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate. One area of interest is the development of new derivatives of this compound with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, more research is needed to explore the potential of this compound as a therapeutic agent for various diseases, including inflammation, infection, and cancer.
Conclusion:
In conclusion, this compound is a versatile compound with various biological activities. It has been extensively studied for its anti-inflammatory, antimicrobial, and anticancer properties. While the mechanism of action of this compound is not fully understood, it has been shown to inhibit various enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 4-nitrophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves the reaction of 4-nitrophenol with ethyl acetoacetate in the presence of a catalyst such as piperidine. The resulting product is then reacted with methoxyacetyl chloride to obtain the final product. This method has been optimized for high yield and purity and is widely used in the laboratory.
Aplicaciones Científicas De Investigación
4-nitrophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its biological activities. It has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have antimicrobial properties against various bacteria and fungi. Additionally, it has been found to have anticancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
(4-nitrophenyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c1-23-14-4-2-3-10-9-13(17(20)25-15(10)14)16(19)24-12-7-5-11(6-8-12)18(21)22/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBINXOVIWVSFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B5813056.png)
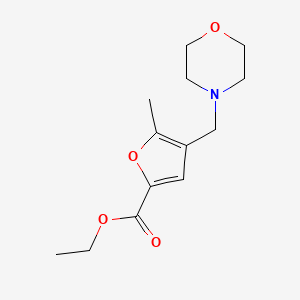
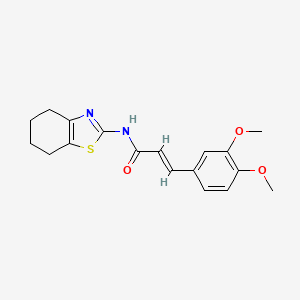
![6-chloro-3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4H-chromen-4-one](/img/structure/B5813072.png)

![1-[(phenylthio)acetyl]piperidine](/img/structure/B5813106.png)
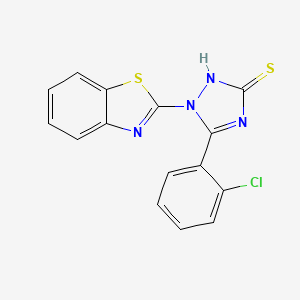
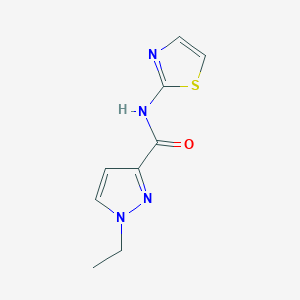
![4-fluoro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5813123.png)
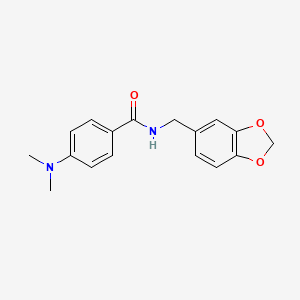
![4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5813139.png)
